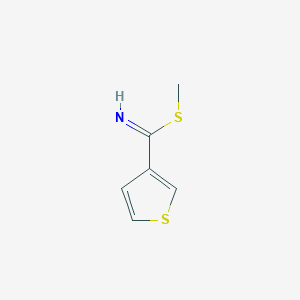
3-Thiophenecarboximidothioic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarboximidothioic acid, methyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboximidothioic acid, methyl ester typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method is the condensation reaction involving thiophene-2-carboxylic acid and methyl isothiocyanate in the presence of a base such as sodium methoxide. The reaction is usually carried out in an organic solvent like methanol under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenecarboximidothioic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thiophene derivatives with various substituents.
Applications De Recherche Scientifique
3-Thiophenecarboximidothioic acid, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 3-Thiophenecarboximidothioic acid, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur atom can form interactions with metal ions or participate in redox reactions, influencing its biological effects. The exact pathways and targets would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of various thiophene derivatives.
Thiophene-3-carboxylic acid: Another thiophene derivative with similar chemical properties.
Methyl thioglycolate: Used in the synthesis of thiophene derivatives.
Uniqueness
3-Thiophenecarboximidothioic acid, methyl ester is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and materials science.
Propriétés
Numéro CAS |
751425-04-4 |
|---|---|
Formule moléculaire |
C6H7NS2 |
Poids moléculaire |
157.3 g/mol |
Nom IUPAC |
methyl thiophene-3-carboximidothioate |
InChI |
InChI=1S/C6H7NS2/c1-8-6(7)5-2-3-9-4-5/h2-4,7H,1H3 |
Clé InChI |
BPHMWHGIWSIAMB-UHFFFAOYSA-N |
SMILES canonique |
CSC(=N)C1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


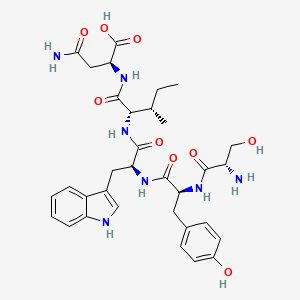
![Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-](/img/structure/B12537867.png)
![2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine](/img/structure/B12537876.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)

![Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane](/img/structure/B12537905.png)
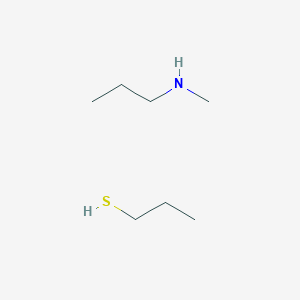

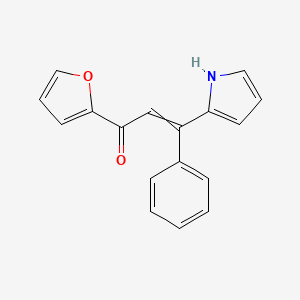


![(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12537926.png)
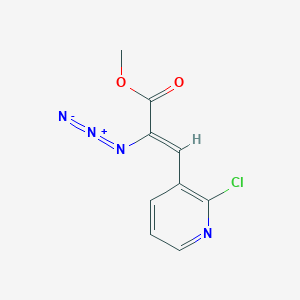
![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)
